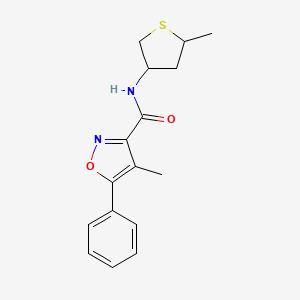![molecular formula C11H17N3O3 B7434673 N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been developed through extensive research and experimentation. The purpose of
Mechanism of Action
The mechanism of action of N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects:
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide is its potential use in various fields of scientific research. It has been shown to have anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research and development of N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of metabolic diseases, such as type 2 diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesis Methods
The synthesis of N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are 1-cyclobutane-1-carboxylic acid and 2-amino-3-methylbutan-1-ol. The reaction proceeds through a series of steps, including esterification, cyclization, and amidation. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. It has also been investigated for its potential use in the treatment of neurological disorders and metabolic diseases.
properties
IUPAC Name |
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(6-11(17)3-2-4-11)12-10(16)8-5-9(15)14-13-8/h5,7,17H,2-4,6H2,1H3,(H,12,16)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKVBZURALMGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CCC1)O)NC(=O)C2=CC(=O)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)

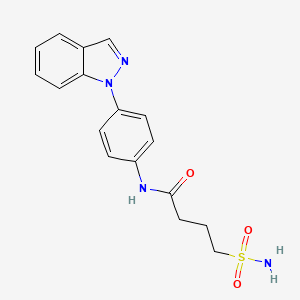
![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
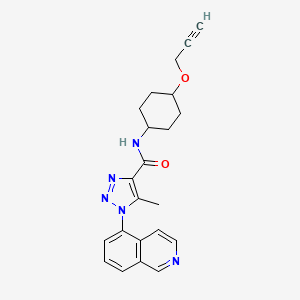
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)
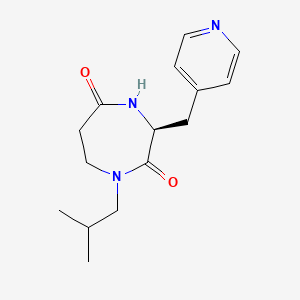
![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)
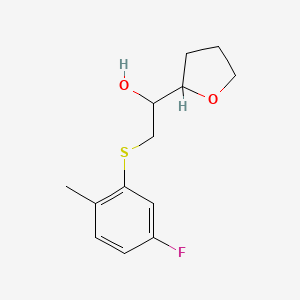
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)
